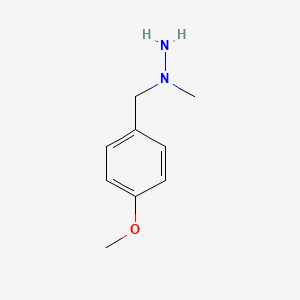

N-(4-Methoxybenzyl)-N-methylhydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1-methylhydrazine |

InChI |

InChI=1S/C9H14N2O/c1-11(10)7-8-3-5-9(12-2)6-4-8/h3-6H,7,10H2,1-2H3 |

InChI Key |

OYKGADYOTQWSDB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Methoxybenzyl)-N-methylhydrazine and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of N-(4-Methoxybenzyl)-N-methylhydrazine, a substituted hydrazine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific N-methylated compound, this document will also extensively cover its closely related and well-characterized analog, (4-Methoxybenzyl)hydrazine, providing a strong foundational understanding for researchers. We will delve into its chemical properties, plausible synthetic routes, potential applications, and the critical safety considerations necessary for its handling and use in a research setting.

Introduction: The Significance of Substituted Hydrazines in Medicinal Chemistry

Hydrazine derivatives are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of heterocyclic structures fundamental to many pharmaceutical drugs.[1] The unique reactivity of the hydrazine moiety makes it an invaluable synthon for creating complex molecular architectures. The incorporation of a 4-methoxybenzyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its therapeutic efficacy. The further addition of a methyl group on one of the hydrazine nitrogens, to form a 1,1-disubstituted hydrazine, offers another vector for structural modification and property optimization. These modifications can influence factors such as metabolic stability, receptor binding affinity, and overall biological activity.

While N-(4-Methoxybenzyl)-N-methylhydrazine itself is not extensively documented in readily available literature, its structural motifs are present in molecules investigated for various therapeutic applications. This guide aims to provide the necessary technical information for researchers interested in synthesizing and exploring the potential of this and related compounds.

Physicochemical Properties and Identification

A definitive CAS number for N-(4-Methoxybenzyl)-N-methylhydrazine could not be located in publicly accessible databases at the time of this writing. This suggests that the compound may not have been widely commercialized or extensively studied. However, based on its structure, we can predict its molecular formula and weight.

For practical research purposes, it is highly instructive to consider the properties of the closely related and commercially available analog, (4-Methoxybenzyl)hydrazine hydrochloride .

| Property | Value for (4-Methoxybenzyl)hydrazine hydrochloride | Reference |

| CAS Number | 2011-48-5 | [2][3] |

| Molecular Formula | C₈H₁₃ClN₂O | [2][3] |

| Molecular Weight | 188.65 g/mol | [2][3] |

| IUPAC Name | (4-methoxyphenyl)methylhydrazine;hydrochloride | [2][3] |

| Boiling Point | 311.9 °C at 760 mmHg (for the free base) | [2] |

| Topological Polar Surface Area | 47.3 Ų | [2] |

Synthesis of N-(4-Methoxybenzyl)-N-methylhydrazine: A Proposed Experimental Protocol

While a specific, peer-reviewed synthesis protocol for N-(4-Methoxybenzyl)-N-methylhydrazine was not found, a plausible and scientifically sound approach would be the alkylation of methylhydrazine with 4-methoxybenzyl chloride. This method is a standard procedure for the synthesis of 1,1-disubstituted hydrazines.

Causality Behind Experimental Choices:

-

Methylhydrazine as the Starting Material: This provides the core N-methylhydrazine scaffold.

-

4-Methoxybenzyl Chloride as the Alkylating Agent: This introduces the desired 4-methoxybenzyl group. The chloride is a good leaving group, facilitating the nucleophilic attack by the hydrazine.

-

Use of a Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrochloric acid formed during the reaction. This prevents the protonation of the hydrazine, which would render it non-nucleophilic and halt the reaction.

-

Choice of Solvent: An inert aprotic solvent like dichloromethane (DCM) or acetonitrile is suitable to dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is likely exothermic. Performing the addition of the alkylating agent at a reduced temperature (e.g., 0 °C) helps to control the reaction rate and minimize potential side reactions, such as over-alkylation.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of N-(4-Methoxybenzyl)-N-methylhydrazine.

Step-by-Step Methodology (Theoretical)

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylhydrazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as triethylamine (1.2 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Alkylating Agent: Dissolve 4-methoxybenzyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled reaction mixture with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-(4-Methoxybenzyl)-N-methylhydrazine.

-

Potential Applications in Drug Development

Substituted hydrazines are precursors to a multitude of heterocyclic systems with diverse biological activities. While the specific applications of N-(4-Methoxybenzyl)-N-methylhydrazine are not documented, its structural features suggest potential utility in several areas of drug discovery:

-

Synthesis of Pyrazole and Indazole Derivatives: 1,1-Disubstituted hydrazines can be used in the synthesis of various five-membered heterocycles like pyrazoles and indazoles, which are prevalent scaffolds in medicinal chemistry, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties.

-

Monoamine Oxidase (MAO) Inhibitors: Hydrazine derivatives have a well-established history as MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases. The N-benzylhydrazine structural motif is a key pharmacophore in some MAO inhibitors.

-

Antimicrobial Agents: The hydrazone linkage, which can be formed from hydrazines, is present in a number of compounds with antibacterial and antifungal activities.

Safety and Handling

Hydrazine and its derivatives are often toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

For the closely related (4-Methoxybenzyl)hydrazine hydrochloride , the following GHS hazard statements have been reported:

-

H301: Toxic if swallowed.[2]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

It is reasonable to assume that N-(4-Methoxybenzyl)-N-methylhydrazine would have a similar hazard profile. Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

N-(4-Methoxybenzyl)-N-methylhydrazine represents an interesting, yet underexplored, building block for medicinal chemistry. While specific data for this compound is scarce, a solid understanding of its properties and reactivity can be inferred from its close analog, (4-Methoxybenzyl)hydrazine. The proposed synthetic protocol provides a viable starting point for its preparation in a laboratory setting. As with all hydrazine derivatives, stringent safety precautions are paramount. The versatility of the substituted hydrazine moiety ensures that compounds like N-(4-Methoxybenzyl)-N-methylhydrazine will continue to be of interest to researchers developing novel therapeutics.

References

-

4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. Available at: [Link]

-

Exploring the Applications of Hydrazine Derivatives: Focus on (4-Methoxybenzyl)hydrazine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-30). Available at: [Link]

Sources

Difference between N-PMB-N-methylhydrazine and N-PMB-N'-methylhydrazine

The Definitive Technical Guide: -PMB- -Methylhydrazine vs. -PMB- -Methylhydrazine

Executive Summary

In the high-stakes landscape of heterocyclic drug discovery, the regiochemistry of hydrazine building blocks is a frequent point of failure. The distinction between

This guide dissects the structural, synthetic, and reactive divergences between these two isomers. It provides validated protocols for their selective synthesis and elucidates their specific utility in medicinal chemistry.

Part 1: Structural Analysis & Nomenclature

To ensure precision, we must anchor our definitions in IUPAC numbering, as "N" and "N'" can be ambiguous depending on priority rules.

| Common Name | IUPAC Name | Structure Description | Key Feature |

| 1-(4-methoxybenzyl)-1-methylhydrazine | Both PMB and Methyl groups are attached to the same nitrogen (N1). | Contains a free, nucleophilic | |

| 1-(4-methoxybenzyl)-2-methylhydrazine | PMB and Methyl groups are on adjacent nitrogens (N1, N2). | Symmetrical connectivity; no free |

The "Free Amine" Factor

The critical differentiator is the presence of the terminal

Part 2: Synthetic Pathways & Regiocontrol

Direct alkylation of methylhydrazine with PMB-chloride is strongly discouraged . It results in an inseparable statistical mixture of 1,1-, 1,2-, and poly-alkylated products due to the competing nucleophilicity of the two nitrogen atoms.

To achieve high purity, we must employ orthogonal synthetic strategies that force regioselectivity through mechanism rather than stoichiometry.

Pathway A: Synthesis of the 1,1-Isomer ( )

The Nitroso Route: The most robust method involves the nitrosation of a secondary amine followed by reduction.

-

Reductive Amination: React

-anisaldehyde with methylamine to form the secondary amine ( -

Nitrosation: Treat with

to form the -

Reduction: Reduce the

bond to

Pathway B: Synthesis of the 1,2-Isomer ( )

The Hydrazone Reduction Route: This exploits the steric preference of condensation reactions.

-

Condensation: React

-anisaldehyde with methylhydrazine. The unsubstituted -

Intermediate: Formation of the hydrazone (

-MeO-Ph-CH=N-NH-Me). -

Reduction: Selective reduction of the C=N double bond (using

or

Visualization: Divergent Synthesis Workflows

Figure 1: Divergent synthetic pathways ensuring regiochemical integrity for 1,1- and 1,2-isomers.

Part 3: Reactivity Profiles & Applications

Heterocycle Synthesis (The Pyrazole Test)

The most common application for these hydrazines is the synthesis of pyrazoles via condensation with 1,3-diketones or enynones.

-

1,1-Isomer Behavior: Reacts with 1,3-diketones to form 1-substituted pyrazoles . The free

attacks a carbonyl, followed by cyclization. The PMB/Methyl group remains on the pyrazole nitrogen.-

Utility: Creating

-alkylated pyrazole drugs where the

-

-

1,2-Isomer Behavior: Cannot form pyrazoles via standard condensation with 1,3-diketones because it lacks the

required for the initial hydrazone formation.-

Utility: Used for 1,2-diazetidines or as a precursor for azo compounds (

). It acts more as a linker between two carbon scaffolds.

-

Deprotection Strategies

Both isomers utilize the PMB group as a semi-permanent protecting group, cleavable under oxidative conditions.

-

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).

-

Mechanism: Oxidative electron transfer generates a benzylic cation, which is hydrolyzed to release

-anisaldehyde and the free hydrazine. -

Advantage: Orthogonal to Boc (acid labile) and Fmoc (base labile) groups, allowing for complex multi-step synthesis.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of -PMB- -Methylhydrazine (1,1-Isomer)

Rationale: The N-nitroso route prevents polyalkylation and guarantees the 1,1 substitution pattern.

Step 1: Preparation of

-

Dissolve methylamine hydrochloride (1.2 eq) and

-anisaldehyde (1.0 eq) in Methanol. -

Add

(1.2 eq) and stir for 2 hours. -

Cool to 0°C and add

(1.5 eq) portion-wise. -

Quench with water, extract with DCM, and concentrate.

Step 2: Nitrosation

-

Dissolve the amine from Step 1 in dilute HCl (3M) at 0°C.

-

Dropwise add a solution of

(1.2 eq) in water, maintaining temp < 5°C. -

Stir for 1 hour. A yellow oil (nitrosoamine) typically separates. Extract with ether.

Step 3: Reduction to Hydrazine

-

Suspend Zinc dust (4.0 eq) in water.

-

Add the nitrosoamine solution dropwise while simultaneously adding glacial Acetic Acid to maintain acidic pH and temperature < 20°C.

-

Heat to 60°C for 1 hour.

-

Workup (Critical): Basify with 50% NaOH to pH > 12. Extract exhaustively with ether (hydrazines are polar).

-

Dry over

and distill or convert to HCl salt for storage.

Protocol B: Synthesis of -PMB- -Methylhydrazine (1,2-Isomer)

Rationale: Exploiting the nucleophilicity of the terminal amine in methylhydrazine.

Safety Warning: Methylhydrazine is a potent carcinogen and rocket fuel component. Handle in a fume hood with double gloving.

-

Condensation: Dissolve

-anisaldehyde (1.0 eq) in Ethanol. -

Add Methylhydrazine (1.05 eq) dropwise at room temperature. (Exothermic).

-

Reflux for 2 hours. Monitor TLC for disappearance of aldehyde.

-

Reduction: Cool the solution to 0°C.

-

Add

(2.0 eq) slowly. Stir overnight at room temperature. -

Workup: Quench with dilute HCl (carefully) to destroy excess hydride, then basify with NaOH.

-

Extract with EtOAc. The product is the 1,2-disubstituted hydrazine.

Part 5: References

-

Regioselective Synthesis of 1,1-Disubstituted Hydrazines via N-Nitroso Intermediates Source: Journal of the Chemical Society C. Context: Establishes the Zinc/Acetic acid reduction protocol for converting N-nitroso compounds to hydrazines.

-

Synthesis of 1-methyl-1-(substituted benzyl)hydrazines Source: Journal of Medicinal Chemistry (PubMed). Context: Validates the synthesis of benzyl-methyl hydrazines for pharmaceutical applications.

-

Reactivity of Methylhydrazine with Carbonyls Source: NIST Chemistry WebBook & ResearchGate. Context: Thermodynamic data and reaction pathways for the condensation of methylhydrazine with anisaldehyde (Protocol B).

-

PMB Protection and Deprotection Mechanisms Source: Common Organic Chemistry / Total Synthesis. Context: Detailed conditions for the oxidative removal of PMB groups using DDQ.

-

Reductive Hydrazination Strategies Source: Organic Letters (via Organic Chemistry Portal). Context: Modern Lewis-base catalyzed methods for hydrazine synthesis, offering alternatives to the classical nitroso route.

Methodological & Application

Application Notes and Protocols for the Reductive Amination of p-Anisaldehyde with Methylhydrazine

For: Researchers, scientists, and drug development professionals.

Introduction: Synthesis of N-(4-methoxybenzyl)-N'-methylhydrazine

The reductive amination of aldehydes and ketones is a cornerstone of modern organic synthesis, providing a powerful and controlled method for the formation of carbon-nitrogen bonds.[1][2][3] This application note provides a detailed protocol for the synthesis of N-(4-methoxybenzyl)-N'-methylhydrazine via the reductive amination of p-anisaldehyde with methylhydrazine. This transformation is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted hydrazine moiety in various biologically active compounds.

This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address critical safety considerations for handling the hazardous reagents involved. The protocol is designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Reaction Mechanism and Strategy

The reductive amination proceeds in two key stages:

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the electrophilic carbonyl carbon of p-anisaldehyde. This is followed by dehydration to form the corresponding N-(4-methoxybenzylidene)-N'-methylhydrazone intermediate.[4][5]

-

Reduction of the Hydrazone: The C=N double bond of the hydrazone is then selectively reduced to a single bond to yield the final product, N-(4-methoxybenzyl)-N'-methylhydrazine.[2][6]

The choice of reducing agent is critical for the success of this reaction. While various hydride reagents can be employed, sodium borohydride (NaBH₄) is a suitable choice for this transformation due to its effectiveness in reducing imines and its relative ease of handling compared to more specialized reagents like sodium cyanoborohydride.[1][2]

Experimental Workflow Diagram

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: Synthesis of N-methyl-N-PMB Hydrazones from Aldehydes

Abstract: This document provides a comprehensive technical guide for the synthesis of N-methyl-N-(p-methoxybenzyl) hydrazones from aldehydes. N,N-disubstituted hydrazones are pivotal intermediates in modern organic synthesis, primarily serving as versatile acyl anion equivalents through the principle of "umpolung" or reactivity inversion.[1][2] This guide details the underlying reaction mechanism, offers step-by-step experimental protocols for both the hydrazine reagent and the final hydrazone product, and discusses the critical parameters that ensure high-yield, reproducible outcomes. The content is designed for researchers, medicinal chemists, and process development scientists engaged in synthetic chemistry.

Scientific Rationale and Strategic Importance

The classical reactivity of an aldehyde is defined by the electrophilic nature of its carbonyl carbon. Nucleophiles readily attack this position. The conversion of an aldehyde into an N,N-disubstituted hydrazone fundamentally inverts this polarity. The α-carbon of the resulting hydrazone can be deprotonated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form a nucleophilic azaenolate, which is an effective acyl anion equivalent.[3] This "umpolung" strategy allows for the formation of carbon-carbon bonds that are otherwise challenging to construct via traditional enolate chemistry.[4]

The choice of N-methyl and N-p-methoxybenzyl (PMB) substituents on the hydrazine is strategic:

-

N-methyl: A simple alkyl group that provides steric bulk to prevent unwanted side reactions.

-

N-PMB: The p-methoxybenzyl group serves a dual purpose. It is a robust protecting group during the umpolung chemistry but can be selectively cleaved under mild oxidative conditions (e.g., with DDQ) to regenerate the carbonyl or facilitate further transformations.[5][6] The electron-donating methoxy group makes the PMB ether susceptible to oxidative cleavage, allowing for its removal without affecting other sensitive functional groups like standard benzyl ethers.[5]

Reaction Mechanism: Hydrazone Formation

The formation of a hydrazone from an aldehyde and a 1,1-disubstituted hydrazine is a condensation reaction, specifically a nucleophilic addition-elimination. The reaction is typically catalyzed by a mild acid.[7]

-

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[7]

-

Nucleophilic Attack: The terminal nitrogen of N-methyl-N-PMB hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Proton Transfer: A series of proton transfers occurs, resulting in the protonation of the hydroxyl group, converting it into a good leaving group (-OH2+).

-

Elimination (Dehydration): The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond and generating a resonance-stabilized iminium-like intermediate.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final, neutral N-methyl-N-PMB hydrazone product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 5. total-synthesis.com [total-synthesis.com]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. orgosolver.com [orgosolver.com]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in N-(4-Methoxybenzyl)-N-methylhydrazine Synthesis

An in-depth guide to navigating the complexities of N-alkylation regioselectivity for drug development professionals, researchers, and scientists.

The synthesis of unsymmetrically disubstituted hydrazines, such as N-(4-Methoxybenzyl)-N-methylhydrazine, presents a significant regiochemical challenge. The presence of two nucleophilic nitrogen atoms in the hydrazine core often leads to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you control the regioselectivity of this critical synthesis.

Troubleshooting Guide: Navigating Common Synthetic Issues

This section addresses the most common problems encountered during the synthesis of N-(4-Methoxybenzyl)-N-methylhydrazine, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of two isomers. How can I selectively synthesize the desired 1,1-disubstituted product, N-(4-Methoxybenzyl)-N-methylhydrazine?

Answer: The formation of both 1,1- and 1,2-disubstituted hydrazines is a classic problem in hydrazine alkylation. The key to improving regioselectivity lies in modulating the relative nucleophilicity and steric accessibility of the two nitrogen atoms. The most effective strategy is a stepwise approach involving a protecting group.

The direct, one-pot reaction of methylhydrazine with 4-methoxybenzyl chloride is notoriously difficult to control. A more reliable method involves protecting one of the nitrogen atoms of a starting hydrazine, performing the first alkylation, deprotecting, and then performing the second alkylation. However, a more elegant and highly regioselective approach involves the formation of a hydrazone intermediate, followed by reduction.

Causality of the Method: This strategy works by temporarily "deactivating" one of the nitrogen atoms. By forming a hydrazone with a bulky ketone (like benzophenone), the N-2 nitrogen is converted into a less nucleophilic sp²-hybridized state and is sterically hindered. The subsequent alkylation is therefore directed to the more nucleophilic and accessible N-1 nitrogen. The final reductive step cleaves the hydrazone and methylates the N-1 nitrogen in a single operation.

Recommended Experimental Protocol:

-

Hydrazone Formation:

-

To a solution of 4-methoxybenzylhydrazine (1.0 eq) in ethanol, add benzophenone (1.05 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting hydrazine is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the benzophenone (4-methoxybenzyl)hydrazone.

-

-

Reductive Amination:

-

Dissolve the hydrazone (1.0 eq) in methanol.

-

Add aqueous formaldehyde (37%, 1.5 eq).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, keeping the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1M HCl until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

-

Purify by column chromatography (silica gel) to obtain pure N-(4-Methoxybenzyl)-N-methylhydrazine.

-

Q2: I am attempting a direct alkylation of methylhydrazine and observing poor regioselectivity. What reaction parameters can I adjust to favor the 1,1-isomer?

Answer: While the protecting group strategy is superior, direct alkylation can sometimes be optimized. The outcome is a delicate balance of electronic and steric effects, which can be influenced by reaction conditions.[1] The N-1 nitrogen of methylhydrazine is generally considered more nucleophilic due to the electron-donating effect of the methyl group, but it is also more sterically hindered.

Key Factors and Their Effects:

-

Solvent: The solvent polarity can influence the transition state of the reaction. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the hydrazine, but may not significantly alter the isomer ratio. Less polar solvents like THF or Dichloromethane may favor attack at the less hindered N-2 position.

-

Base: The choice and strength of the base are critical. A strong, bulky base like lithium diisopropylamide (LDA) can selectively deprotonate the less hindered N-2 position, leading to subsequent alkylation at that site. A weaker, non-coordinating base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may result in a mixture, as the alkylation proceeds on the neutral hydrazine.

-

Temperature: Lower temperatures generally favor kinetic control.[2] In this case, the reaction may proceed via the lowest energy transition state, which often corresponds to the attack of the more nucleophilic N-1 atom. Conversely, higher temperatures can lead to thermodynamic equilibrium between intermediates, potentially resulting in a loss of selectivity.[3]

Data Summary: Influence of Conditions on Isomer Ratio

| Parameter | Condition | Expected Outcome on 1,1-Isomer Yield | Rationale |

| Temperature | Low (-78°C to 0°C) | Increase | Favors the kinetically controlled product, likely from the more nucleophilic N-1. |

| High (Reflux) | Decrease | May allow for equilibration and formation of the thermodynamically more stable product. | |

| Base | Strong, Bulky (e.g., LDA) | Decrease | Preferential deprotonation and subsequent reaction at the sterically less hindered N-2. |

| Weak, Non-interfering | Mixture | Less selective deprotonation or reaction with the neutral hydrazine. | |

| Solvent | Aprotic Polar (e.g., DMF) | Variable | Enhances general reactivity but may not strongly influence regioselectivity. |

| Aprotic Nonpolar (e.g., THF) | Potential Decrease | May favor attack at the less hindered N-2 position. |

Q3: How can I reliably distinguish between the N-(4-Methoxybenzyl)-N-methylhydrazine (1,1-isomer) and 1-(4-methoxybenzyl)-2-methylhydrazine (1,2-isomer) and quantify the ratio?

Answer: Unequivocal characterization is essential to confirm the success of your regioselective synthesis. A combination of spectroscopic and chromatographic methods is the most robust approach.[4]

Analytical Methods:

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.

-

¹H NMR:

-

1,1-Isomer: You will observe a sharp singlet for the N-CH₃ protons. The benzylic CH₂ protons will also appear as a singlet. The NH₂ protons will appear as a broad singlet that can be exchanged with D₂O.

-

1,2-Isomer: The spectrum will be more complex. You will see two distinct NH protons, both of which will be broad singlets. The N-CH₃ protons will be a singlet, and the benzylic CH₂ protons will also be a singlet. Crucially, the integration of the NH region will correspond to two protons (one on each nitrogen).

-

-

¹³C NMR: The chemical shifts of the N-CH₃ and benzylic CH₂ carbons will be different for each isomer, providing confirmatory evidence.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for both separating the isomers and confirming their identity.[4][5]

-

The two isomers will likely have different retention times on a standard GC column.

-

The mass spectra will show the same molecular ion (M⁺), but the fragmentation patterns may differ, providing structural clues. Derivatization with an agent like acetone can improve chromatographic separation and provide characteristic fragments.[5]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the isomers.[4][6] A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient) should provide good separation. Quantification can be achieved using a UV detector, integrating the peak areas for each isomer.

Protocol for Isomer Ratio Quantification by ¹H NMR:

-

Carefully acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Identify a well-resolved, non-overlapping signal for each isomer. The N-CH₃ singlets are often ideal candidates.

-

Integrate the area of the characteristic peak for the 1,1-isomer (e.g., Integral_A).

-

Integrate the area of the characteristic peak for the 1,2-isomer (e.g., Integral_B).

-

Calculate the molar ratio using the formula: Ratio (1,1 : 1,2) = Integral_A : Integral_B .

Frequently Asked Questions (FAQs)

-

Q: What are the fundamental principles governing regioselectivity in hydrazine alkylation?

-

A: The outcome is determined by a competition between electronic and steric factors. The α-nitrogen (N-1) is typically more nucleophilic due to the electron-donating effect of the first substituent, but it is also more sterically hindered. The β-nitrogen (N-2) is less nucleophilic but more sterically accessible. Reaction conditions like temperature, solvent, and the nature of the electrophile and base can shift this balance.[3]

-

-

Q: Are there alternative synthetic routes that avoid this regioselectivity issue altogether?

-

A: Yes. One powerful method is the N-amination of a secondary amine. For example, N-methyl-4-methoxybenzylamine can be treated with an aminating agent like a hydroxylamine-O-sulfonic acid derivative to directly form the 1,1-disubstituted hydrazine with perfect regioselectivity. Another approach involves the use of directing groups that can chelate to a metal catalyst, guiding the alkylation to a specific nitrogen atom.[7][8]

-

-

Q: What is the "alpha effect" and how does it relate to hydrazine reactivity?

-

A: The alpha effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. Hydrazine is a classic example. The lone pair on one nitrogen atom destabilizes the ground state of the adjacent nitrogen, raising its energy and making it more reactive as a nucleophile compared to a simple amine of similar basicity. This inherent high reactivity contributes to the challenges in controlling its reactions.

-

References

-

ATSDR. (2024). Chapter 6: Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

Kumar, A., et al. (2021). Selective synthesis of mono‐N‐substituted hydrazine/hydrazide derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

-

Clark, G. L. (1963). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]

-

Semantic Scholar. (2014). Cascade regioselective synthesis of pyrazoles from nitroallylic acetates and N-tosyl hydrazine. [Link]

-

Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13786–13807. [Link]

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. [Link]

-

Tech Briefs. (2020). Three Methods of Detection of Hydrazines. [Link]

-

Rodin, I. A., & Stavrianidi, A. N. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1195-1207. [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

-

Tursun, M., et al. (2016). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. IUCrData, 1(1), x150001. [Link]

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. Organic Letters, 9(6), 1097-9. [Link]

-

Santra, S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(14), 5556. [Link]

-

Organic Syntheses. (n.d.). Methylhydrazine sulfate. [Link]

-

DTIC. (1951). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. [Link]

- Google Patents. (2012). Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Rej, S., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(11), 2965-3069. [Link]

-

NPTEL-NOC IITM. (2022, October 11). Regioselectivity of alkylation reactions [Video]. YouTube. [Link]

-

Taylor & Francis. (n.d.). Directing groups – Knowledge and References. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. d-nb.info [d-nb.info]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. sielc.com [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Troubleshooting low yields in oxidative deprotection of PMB-hydrazines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the oxidative deprotection of p-methoxybenzyl (PMB) protected hydrazines. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome challenges and improve your reaction yields.

Troubleshooting Guide: Addressing Low Yields

This section is designed in a question-and-answer format to directly address the most common issues encountered during the oxidative deprotection of PMB-hydrazines.

Question 1: My reaction is sluggish and shows significant amounts of unreacted starting material, even after extended reaction times. What's going on?

Answer: This is a classic issue that typically points to one of three culprits: the quality of your oxidant, insufficient activation, or suboptimal reaction conditions.

Causality and Explanation: The oxidative cleavage of a PMB group, particularly with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), proceeds via a single electron transfer (SET) mechanism to form a charge-transfer complex.[1] The electron-donating p-methoxy group is crucial for stabilizing the resulting benzylic radical cation, making it more susceptible to oxidation than an unsubstituted benzyl group.[2] If this initial activation is inefficient, the reaction will stall.

Troubleshooting Steps:

-

Verify Oxidant Quality: DDQ is a strong oxidizing quinone but can degrade upon exposure to moisture and light.[3] A fresh bottle or recrystallized DDQ can make a significant difference.[4] A visual check is a good first step; pure DDQ is a bright yellow-orange powder.

-

Increase Oxidant Stoichiometry: While typical protocols suggest 1.1–1.5 equivalents of the oxidant, sluggish reactions may benefit from a modest increase to 1.5–2.0 equivalents.[2] However, be cautious, as a large excess can lead to over-oxidation or side reactions.[2]

-

Optimize the Solvent System: The reaction is commonly performed in a mixture of a chlorinated solvent like dichloromethane (DCM) and water.[3] Water is not just a solvent; it acts as the nucleophile that traps the intermediate oxonium ion, leading to the release of the deprotected hydrazine and p-methoxybenzaldehyde.[2] Ensure your DCM is not anhydrous and that a sufficient amount of water (often as a pH 7 buffer) is present.[2]

-

Consider Temperature: While many DDQ-mediated deprotections proceed smoothly at room temperature, some less reactive substrates may require gentle heating (e.g., 40 °C or refluxing in dioxane).[4][5] Conversely, highly reactive substrates might benefit from cooling to 0 °C to minimize side reactions.[2]

Question 2: My starting material is consumed, but the yield of my desired product is low, and I see a complex mixture of byproducts on my TLC/LC-MS. What are the likely side reactions?

Answer: The formation of multiple byproducts suggests that reactive intermediates are being intercepted by other functional groups in your molecule or that the product itself is unstable under the reaction conditions.

Causality and Explanation: The primary reactive species generated during the deprotection are the PMB carbocation and p-methoxybenzaldehyde.[2] If your substrate contains other nucleophilic moieties (e.g., unprotected amines, thiols, or electron-rich aromatic rings), they can compete with water to trap the PMB cation, leading to undesired N- or S-benzylation.[2] Furthermore, the hydrazine product itself can be susceptible to further oxidation or degradation.

Troubleshooting Steps:

-

Add a Cation Scavenger: The most effective way to prevent side reactions with the PMB cation is to add a scavenger. Anisole or 1,3-dimethoxybenzene are excellent choices as they are electron-rich and will readily undergo Friedel-Crafts alkylation with the PMB cation, effectively removing it from the reaction mixture.[6]

-

Evaluate Substrate Compatibility: DDQ is a powerful oxidant and may not be compatible with other sensitive functional groups. Electron-rich dienes or other easily oxidizable groups can react with DDQ.[2] In such cases, a milder oxidant or an alternative deprotection strategy might be necessary.

-

Control Reaction Temperature and Time: Over-oxidation can become a problem with extended reaction times or elevated temperatures.[2] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Running the reaction at 0 °C can often provide a cleaner profile.

-

Buffer the Reaction: The hydroquinone byproduct of DDQ is acidic and can potentially catalyze the degradation of acid-sensitive products.[7] Performing the reaction in a buffered solvent system (e.g., DCM/phosphate buffer pH 7) can mitigate this issue.[2]

Question 3: The reaction seems to work, but I'm struggling with the workup. My final product is contaminated with colored impurities. How can I effectively purify my product?

Answer: The primary colored impurity is the 2,3-dichloro-5,6-dicyanohydroquinone (DDQ-H₂) byproduct, which can be challenging to remove completely.[8]

Causality and Explanation: DDQ-H₂ is a relatively polar and acidic compound. Standard workups may not remove it efficiently, and it can co-elute with polar products during column chromatography.

Troubleshooting Steps:

-

Aqueous Base Wash: A common and effective method is to wash the organic layer with a dilute aqueous basic solution, such as 1 M NaOH or saturated sodium bicarbonate (NaHCO₃).[8] This will deprotonate the acidic hydroquinone, making it highly water-soluble and easily extracted from the organic phase. Caution: This is not suitable if your product is base-sensitive.

-

Solid-Phase Scavenging: After concentrating the crude reaction mixture, you can redissolve it in a minimal amount of solvent and pass it through a short plug of basic alumina or sodium carbonate.[8] This will retain the acidic DDQ-H₂ while allowing your neutral or basic product to pass through.

-

Optimized Chromatography: If chromatography is necessary, consider the following:

-

Silica Gel: For very polar products that streak on silica, try adding a small amount of a modifying agent to your eluent, such as 1% triethylamine for basic compounds or 1% formic acid for acidic compounds.[8]

-

Alumina: Switching to neutral or basic alumina as the stationary phase can be highly effective for separating products from the acidic DDQ-H₂.[8]

-

-

Precipitation/Crystallization: In some cases, the DDQ-H₂ will precipitate from the reaction mixture upon completion.[4] It can be removed by filtration before proceeding with the aqueous workup. If your product is crystalline, recrystallization is an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the oxidative deprotection of a PMB-hydrazine with DDQ?

The deprotection proceeds through the formation of a charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ. This is followed by a single electron transfer (SET) from the PMB-hydrazine to DDQ, generating a radical cation on the PMB group and the DDQ radical anion. The benzylic radical cation is highly stabilized by the p-methoxy group. This intermediate is then trapped by water, leading to the formation of a hemiacetal. Fragmentation of the hemiacetal releases the deprotected hydrazine, p-methoxybenzaldehyde, and the DDQ hydroquinone.[1][2]

dot digraph "PMB_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12, fontname="Arial"];

} end_dot Caption: Mechanism of DDQ-mediated PMB-hydrazine deprotection.

Q2: Are there alternative oxidants to DDQ? When should I consider them?

Yes, several other oxidants can be used. The choice depends on the specific substrate, functional group tolerance, and potential workup issues.

| Oxidant | Typical Conditions | Advantages | Disadvantages |

| DDQ | DCM/H₂O, rt[3] | High selectivity for PMB over other benzyl groups; mild conditions.[2] | Difficult workup; incompatible with some electron-rich groups.[2][8] |

| CAN | MeCN/H₂O, 0 °C to rt[9] | Inexpensive; powerful oxidant. | Strongly acidic conditions; can be less selective; workup can be difficult for water-soluble products.[10] |

| Electrochemical | MeOH, undivided flow cell[11][12] | "Green" method, no stoichiometric chemical oxidant needed; scalable.[11] | Requires specialized equipment; electrolyte needed. |

| Photoredox | Photocatalyst, light, terminal oxidant[13] | Very mild and selective conditions.[14] | Requires photocatalyst and light source; may need optimization. |

Consider using Ceric Ammonium Nitrate (CAN) if your substrate is robust and can tolerate acidic conditions. Electrochemical or photoredox methods are excellent "green" alternatives if the necessary equipment is available and are particularly useful for sensitive substrates.[11][14]

Q3: My substrate contains a β-lactam ring. Are there special considerations for this functional group?

The β-lactam ring is sensitive to both strongly acidic and basic conditions, which can cause ring-opening.[15]

-

Acid Sensitivity: Deprotection methods that rely on strong Brønsted or Lewis acids should be avoided. Oxidative methods like DDQ are generally preferred.[15]

-

Workup: During a DDQ workup, avoid using strong bases like NaOH for extraction. A milder base like saturated NaHCO₃ is a safer choice to prevent hydrolysis of the β-lactam.

-

CAN: While CAN has been used for deprotection of N-PMB groups in some β-lactam syntheses, the reaction must be carefully controlled to avoid degradation.[16]

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Standard Protocol for DDQ-Mediated Deprotection of a PMB-Hydrazine

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

-

PMB-protected hydrazine (1.0 equiv)

-

DDQ (1.2 equiv)

-

Dichloromethane (DCM)

-

Phosphate buffer (0.1 M, pH 7) or deionized water

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of the PMB-protected hydrazine (1.0 equiv) in DCM (approx. 0.1 M concentration), add the phosphate buffer or water. The typical solvent ratio is DCM:buffer from 10:1 to 20:1.[2] Cool the mixture to 0 °C in an ice bath.

-

Addition of DDQ: Add DDQ (1.2 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn a deep green or brown color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Workup:

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) until the aqueous layer is colorless. This step removes the DDQ-H₂ byproduct.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method (e.g., recrystallization) to yield the deprotected hydrazine.

References

- Current time information in uMgungundlovu District Municipality, ZA. Google.

- Findlay, J. W. A., & Turner, A. B. trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses Procedure.

- MJW_MOUSE. (2017, April 23). Need ideas for DDQ reaction workup. Reddit.

- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.

- Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. (2019, March 15). PubMed.

- p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station Int. Ed.

- PMB Protection - Common Conditions. Organic Chemistry Portal.

- Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC.

- DDQ as a versatile and easily recyclable oxidant: a systematic review. (2021, September 8). PMC.

- [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst]. (n.d.). PubMed.

- The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2025, August 5). ResearchGate.

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH.

- Protection of N- and O-Functional Groups. (2006, June 12). Organic Chemistry Portal.

- Yoshikawa, K., et al. (2021, February 8). DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. LOCKSS.

- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (n.d.). ePrints Soton.

- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (2017, April 21). Organic Letters.

- Optimization of the reaction conditions. a. (n.d.). ResearchGate.

- Deprotection of PMB for hydroxy functionality by DDQ. (n.d.). ResearchGate.

- What is the functional group tolerance of DDQ?. (2015, March 4). ResearchGate.

- THE PREPARATION OF 2,3-DICYANO-5,6-DICHLOROQUINONE (D.D.Q.). (n.d.). Canadian Science Publishing.

- Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (n.d.). UCLA – Chemistry and Biochemistry.

- 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. (n.d.). Holzer-group.at.

- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell | Request PDF. (n.d.). ResearchGate.

- A convenient approach for the deprotection and scavenging of the PMB group using POCl3. (n.d.). RSC Publishing.

- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.). RSC Publishing.

- 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. (n.d.). Organic Chemistry Portal.

- Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009, August 6). PubMed.

- Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. (n.d.). PMC.

- Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. (n.d.). American Industrial Hygiene Association Journal.

- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.

- Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). (2024, April 27). PubMed.

- (a) Temperature profiles and (b) species analyses for hydrazine under different thermal conditions.*. (n.d.). ResearchGate.

- How to work up when CAN is used in the dePMB reaction that generates a water-soluble product.. (2013, February 19). ResearchGate.

- Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). (2024, April 27). MDPI.

- A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (n.d.). PubMed.

- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). PMC.

- Preparation of N-tosyl-β-lactams 154.. (n.d.). ResearchGate.

Sources

- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Oxidative Deprotection of N-PMB-N-methylhydrazine

Welcome to our dedicated technical support guide for the selective removal of the p-methoxybenzyl (PMB) protecting group from N-methylhydrazine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this common but sometimes challenging transformation. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed protocols for two of the most effective oxidative deprotection reagents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Ceric Ammonium Nitrate (CAN).

Introduction: The Role of the PMB Group and Oxidative Cleavage

The p-methoxybenzyl (PMB) group is a valuable N-protecting group for hydrazines due to its general stability under a range of conditions and, most importantly, its susceptibility to facile oxidative cleavage. This allows for its selective removal in the presence of other protecting groups that are sensitive to acidic or hydrogenolytic conditions.[1][2] The electron-donating methoxy group on the benzyl ring makes the PMB group particularly susceptible to oxidation, enabling its removal under mild conditions with reagents like DDQ and CAN.[1][3]

Section 1: PMB Deprotection using DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for cleaving PMB ethers and is also highly effective for the deprotection of N-PMB protected amines and hydrazines.[1][2][4] The reaction is typically fast, clean, and can be performed under neutral conditions, preserving many other sensitive functional groups.[5]

Mechanism of DDQ-Mediated PMB Deprotection

The deprotection proceeds via a single electron transfer (SET) mechanism. The electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ.[1][2] This is followed by hydride abstraction from the benzylic position of the PMB group, leading to the formation of a stabilized carbocation and the DDQ hydroquinone. Subsequent hydrolysis of the resulting iminium ion intermediate liberates the deprotected N-methylhydrazine and p-anisaldehyde.[1]

Caption: Mechanism of N-PMB deprotection using DDQ.

Experimental Protocol: DDQ Deprotection

-

Preparation: Dissolve the N-PMB-N-methylhydrazine substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v). Cool the solution to 0 °C in an ice bath.

-

Reaction: To the cooled solution, add DDQ (1.1–1.5 equiv) portion-wise over 5-10 minutes. The reaction mixture will typically turn dark green or brown, indicating the formation of the charge-transfer complex.

-

Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash it sequentially with saturated NaHCO₃ (2x) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide & FAQs for DDQ Deprotection

Q1: The deprotection reaction is sluggish or incomplete.

-

Potential Cause: Insufficient DDQ or presence of water-sensitive DDQ.

-

Solution: Ensure you are using a fresh, high-purity batch of DDQ. You can increase the equivalents of DDQ to 2.0, but be mindful of potential side reactions.

-

-

Potential Cause: Steric hindrance around the PMB group.

-

Solution: Increase the reaction temperature to room temperature or slightly higher (e.g., 40 °C). Prolonging the reaction time may also be necessary.

-

-

Potential Cause: Inappropriate solvent system.

-

Solution: While CH₂Cl₂/H₂O is standard, for some substrates, acetonitrile (MeCN)/H₂O can be more effective.

-

Q2: I am observing significant side products and a low yield of my desired product.

-

Potential Cause: Over-oxidation or reaction with other sensitive functional groups. DDQ can oxidize electron-rich aromatic rings or activated allylic/benzylic positions.[1]

-

Solution: Perform the reaction at a lower temperature (0 °C or even -20 °C) and carefully monitor the addition of DDQ. Use a minimal excess of DDQ (1.1 equiv).

-

-

Potential Cause: The liberated p-anisaldehyde is reacting with the deprotected hydrazine.

-

Solution: Add a scavenger, such as 1,3-dimethoxybenzene, to the reaction mixture to trap the electrophilic p-methoxybenzyl cation intermediate.[6]

-

Q3: The work-up is problematic, and I have difficulty separating the product from the DDQ hydroquinone byproduct.

-

Potential Cause: The DDQ hydroquinone (DDQH₂) is a polar, somewhat acidic byproduct that can complicate purification.

-

Solution 1 (Aqueous Wash): A thorough wash with a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH) will help deprotonate the hydroquinone, increasing its solubility in the aqueous layer.[7]

-

Solution 2 (Filtration): In some cases, the DDQH₂ will precipitate from the reaction mixture. It can be removed by filtration before the aqueous work-up.[8]

-

Solution 3 (Chromatography): If the product is sufficiently non-polar, the DDQH₂ byproduct can be readily separated by silica gel chromatography.

-

Q4: Is DDQ compatible with other common protecting groups?

-

Answer: Yes, DDQ is known for its excellent chemoselectivity. It generally does not cleave common protecting groups such as Boc, Cbz, Fmoc, acetals, silyl ethers (TBS, TIPS), and benzyl (Bn) ethers under standard conditions.[1][5] However, be cautious with highly electron-rich protecting groups.

Section 2: PMB Deprotection using CAN

Ceric Ammonium Nitrate (CAN) is another powerful single-electron oxidant that is frequently used for the cleavage of PMB ethers and N-PMB groups.[3][9] It is an inexpensive and readily available reagent. The reaction is typically carried out in a mixture of an organic solvent and water.

Mechanism of CAN-Mediated PMB Deprotection

Similar to DDQ, the deprotection with CAN is initiated by an electron transfer from the electron-rich PMB group to the Ce(IV) center. This generates a radical cation, which then collapses to form an iminium ion and Ce(III). Hydrolysis of the iminium ion yields the deprotected hydrazine and p-anisaldehyde.

Caption: Mechanism of N-PMB deprotection using CAN.

Experimental Protocol: CAN Deprotection

-

Preparation: Dissolve the N-PMB-N-methylhydrazine substrate (1.0 equiv) in acetonitrile (MeCN) or a mixture of MeCN and water (e.g., 3:1 v/v). Cool the solution to 0 °C.

-

Reaction: Prepare a solution of CAN (2.0–2.5 equiv) in water and add it dropwise to the cooled substrate solution. The reaction is often accompanied by a color change from orange/yellow to colorless as the Ce(IV) is reduced to Ce(III).

-

Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or CH₂Cl₂.

-

Purification: Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Guide & FAQs for CAN Deprotection

Q1: The reaction is not going to completion.

-

Potential Cause: Insufficient CAN or decomposition of the reagent.

-

Solution: Use a fresh bottle of CAN and ensure it is fully dissolved before addition. You can increase the equivalents of CAN to 3.0.

-

-

Potential Cause: The substrate is not sufficiently soluble in the reaction medium.

-

Solution: Adjust the solvent ratio. Increasing the proportion of acetonitrile or adding a co-solvent like CH₂Cl₂ might improve solubility.

-

Q2: My yield is low due to the formation of byproducts.

-

Potential Cause: The reaction conditions are too harsh, leading to over-oxidation or degradation of the product. Hydrazines can be sensitive to strong oxidants.

-

Solution: Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C) and add the CAN solution slowly. Consider using a buffered system if your product is acid-sensitive.

-

-

Potential Cause: The slightly acidic nature of the CAN solution is causing decomposition of acid-sensitive groups.

-

Solution: Add a mild, non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture to buffer the pH.

-

Q3: The work-up is difficult, and I'm having trouble removing the cerium salts.

-

Potential Cause: Cerium salts can sometimes form emulsions or complicate extractions.

-

Solution: After quenching with water, add a saturated solution of sodium thiosulfate to ensure all Ce(IV) is reduced. Diluting the aqueous layer with brine can also help break up emulsions. A filtration through a pad of celite after the work-up can help remove fine inorganic precipitates.

-

Q4: Can I use CAN for selective deprotection in the presence of other benzyl-type protecting groups?

-

Answer: Yes, this is a key advantage of CAN. PMB groups can often be selectively cleaved in the presence of a standard benzyl (Bn) group or other substituted benzyl ethers like the 2-naphthylmethyl (NAP) group due to the higher oxidation potential of the electron-rich PMB ring.[3]

Summary of Reaction Conditions

| Parameter | DDQ Method | CAN Method |

| Equivalents | 1.1–1.5 | 2.0–2.5 |

| Solvent | CH₂Cl₂/H₂O (10:1 to 20:1) | MeCN/H₂O (e.g., 3:1) |

| Temperature | 0 °C to room temperature | 0 °C |

| Reaction Time | 1–3 hours | 30 min – 2 hours |

| Work-up | Basic aqueous wash (NaHCO₃) | Aqueous extraction |

| Key Byproduct | DDQ Hydroquinone | p-Anisaldehyde, Cerium salts |

Safety Precautions

-

DDQ: DDQ is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DDQ can release hydrogen cyanide (HCN) upon contact with acid or upon decomposition at high temperatures.[10]

-

CAN: Ceric ammonium nitrate is a strong oxidizing agent and can cause skin and eye irritation. Avoid contact with combustible materials. Handle with appropriate PPE.

-

Hydrazines: Hydrazine and its derivatives are toxic and potential carcinogens.[11][12][13][14][15] Always handle them with extreme care in a fume hood and use appropriate PPE.

References

-

Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry - DDQ Deprotection Mechanism - YouTube. (2021, August 30). DDQ Deprotection Mechanism | Organic Chemistry. [Link]

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

-

Organic Syntheses. trans-4,4'-DIMETHOXYSTILBENE. [Link]

-

Reddit. (2017, April 23). Need ideas for DDQ reaction workup. [Link]

-

ResearchGate. Deprotection of PMB for hydroxy functionality by DDQ. [Link]

-

Sutton, A. E., & Clardy, J. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

-

ResearchGate. Deprotection of the PMB derivative 1 h using CAN to give 1 ha, followed.... [Link]

-

ResearchGate. Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. [Link]

-

ResearchGate. Deprotection of PMB-protected primary hydroxyl group by DDQ. [Link]

-

Rai, A. N., & Basu, A. (2007). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 48(40), 7163–7166. [Link]

-

Organic Chemistry Portal. Protection of N- and O-Functional Groups. [Link]

-

ResearchGate. Does DDQ react with ester and carbonate group if we use it to deprotect the OH group. [Link]

-

ResearchGate. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]

-

Wikipedia. Work-up. [Link]

-

University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

-

Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]

-

ResearchGate. What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. [Link]

-

Chem Help ASAP - YouTube. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation. [Link]

- Google Patents. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases.

-

ResearchGate. What is the functional group tolerance of DDQ?. [Link]

-

Organic Chemistry Portal. PMB Protection - Common Conditions. [Link]

-

ePrints Soton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]

-

Singh, B. K. Dichloro Dicyano Quinone (DDQ). [Link]

-

ResearchGate. How can I do the deprotection of PMB on the nitrogen of kainic acid. [Link]

-

Alsharif, M. A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(49), 30975-31002. [Link]

-

WebMD. Hydrazine Sulfate - Uses, Side Effects, and More. [Link]

-

ResearchGate. How can I do the deprotection of PMB on the nitrogen of ISATIN?. [Link]

-

ATSDR - CDC. Hydrazines | ToxFAQs™. [Link]

-

Quora. What does hydrazine do to your body?. [Link]

-

The Nippon Dental University. 2,3‑Dichloro‑5,6‑dicyano‑p‑benzoquinone (DDQ) as the useful synthetic reagent. [Link]

-

Organic Chemistry Portal. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. [Link]

-

StatPearls - NCBI Bookshelf - NIH. (2023, April 23). Hydrazine Toxicology. [Link]

-

ATSDR - CDC. Hydrazines | Public Health Statement. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Hydrazine Sulfate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 12. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 13. quora.com [quora.com]

- 14. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of N-(4-Methoxybenzyl)-N-methylhydrazine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(4-Methoxybenzyl)-N-methylhydrazine , a critical intermediate in organic synthesis and drug development. It is designed to assist researchers in structural confirmation and impurity profiling.

Executive Summary

N-(4-Methoxybenzyl)-N-methylhydrazine (CAS: 3471-32-7 derivative/analog) is a protected hydrazine building block. Its mass spectral signature is dominated by the stability of the 4-methoxybenzyl (PMB) cation , making it distinct from unsubstituted benzyl analogs.

-

Molecular Formula: C

H -

Molecular Weight: 166.22 g/mol

-

Key Diagnostic Ion: m/z 121 (Base Peak, 100% relative abundance)

-

Primary Application: Synthesis of heterocycles (e.g., pyrazoles) and as a protected hydrazine source.

Fragmentation Mechanism & Analysis

The Electron Ionization (EI) mass spectrum of N-(4-Methoxybenzyl)-N-methylhydrazine is characterized by a facile bond cleavage driven by the electron-donating nature of the para-methoxy group.

1.1 Primary Fragmentation Pathway (The "PMB Effect")

Upon electron impact (70 eV), the molecular ion (M

-

Ionization: An electron is removed, likely from the hydrazine nitrogen lone pair or the aromatic

-system. -

Benzylic Cleavage: The bond between the benzylic carbon and the hydrazine nitrogen breaks.

-

Charge Retention: The positive charge is exclusively retained on the 4-methoxybenzyl fragment due to immense resonance stabilization from the oxygen atom.

-

Result: Formation of the 4-methoxybenzyl cation (m/z 121) . This ion often rearranges to a hydroxytropylium-like structure, which is exceptionally stable.

Technical Insight: The intensity of the m/z 121 peak is significantly higher than the corresponding m/z 91 peak seen in unsubstituted benzyl hydrazines. This "mass shift" of +30 Da is the primary diagnostic for confirming the integrity of the PMB protecting group.

1.2 Secondary Fragmentation Pathways

While the m/z 121 ion dominates, secondary ions provide further structural confirmation:

-

m/z 166 (M

): Usually weak (<10%) due to the lability of the C-N bond. -

m/z 150/149: Loss of

NH -

m/z 91 (C

H -

m/z 77 (C

H

Comparative Analysis: PMB-Hydrazine vs. Alternatives

The following table compares the MS performance and signature of N-(4-Methoxybenzyl)-N-methylhydrazine against its structural analogs.

| Feature | N-(4-Methoxybenzyl)-N-methylhydrazine | N-Benzyl-N-methylhydrazine | Methylhydrazine (Free) |

| Molecular Weight | 166.22 | 136.19 | 46.07 |

| Base Peak (100%) | m/z 121 (PMB Cation) | m/z 91 (Tropylium) | m/z 46 or 45 |

| Stability of M | Low (Facile fragmentation) | Moderate | High (for small molecule) |

| Diagnostic Shift | +30 Da (vs. Benzyl) | Reference Standard | N/A |

| Detection Limit | High Sensitivity (Stable cation) | High Sensitivity | Low (Poor ionization/volatility) |

| Common Impurity | p-Anisaldehyde (m/z 136) | Benzaldehyde (m/z 106) | Hydrazine salts |

Key Takeaway: The presence of the m/z 121 peak is the definitive "fingerprint" for the PMB-protected species. If m/z 91 is the base peak, it indicates loss of the methoxy group or contamination with the benzyl analog.

Experimental Protocols

3.1 Sample Preparation for EI-MS

To ensure reproducible fragmentation data, follow this self-validating protocol:

-

Solvent Selection: Dissolve 1 mg of the hydrazine in 1 mL of HPLC-grade Methanol or Dichloromethane . Avoid acetone (forms hydrazones).

-

Concentration: Dilute to ~10 µg/mL. High concentrations can lead to ion-molecule reactions in the source.

-

Introduction: Direct Insertion Probe (DIP) is preferred for thermal stability. If using GC-MS, ensure the injector temperature is <200°C to prevent thermal degradation before ionization.

3.2 Instrument Parameters

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV (Standard)

-

Source Temperature: 230°C

-

Scan Range: m/z 35 – 300

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic decay of the molecular ion into its constituent fragments.

Caption: Mechanistic fragmentation pathway of N-(4-Methoxybenzyl)-N-methylhydrazine under 70 eV Electron Impact.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for benzylic cleavage mechanisms).

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-(4-Methoxybenzylidene)aniline (Analogous fragmentation patterns). National Institute of Standards and Technology. Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (Chemistry of PMB stability and cleavage).

-

PubChem. (2025).[1] Compound Summary: (4-Methoxyphenyl)hydrazine.[1] National Library of Medicine. Link

Sources

Characterization Standard: Reference Melting Points and Purity Assessment for N-(4-Methoxybenzyl)-N-methylhydrazine Derivatives

The following guide details the characterization standards for N-(4-Methoxybenzyl)-N-methylhydrazine and its derivatives.

Executive Summary & Chemical Profile[1][2]

N-(4-Methoxybenzyl)-N-methylhydrazine is a specialized intermediate often employed in the synthesis of regioselective heterocycles (e.g., indoles, pyrazoles) and as a protected hydrazine building block.

Unlike simple aryl hydrazines, this molecule possesses a benzyl-nitrogen bond that increases conformational flexibility. Consequently, the free base is typically an oil or low-melting solid at room temperature, making direct melting point (MP) determination unreliable for purity assessment.

To ensure scientific rigor, researchers must rely on crystalline derivatives —specifically hydrochloride salts or hydrazones—to establish a reference melting point. This guide compares these derivatives and provides the experimental protocols required to generate them.

Chemical Identity[2][3][4][5][6][7][8]

-

IUPAC Name: 1-(4-Methoxybenzyl)-1-methylhydrazine

-

Common Name: PMB-N-methylhydrazine

-

Structure: 4-MeO-C6H4-CH2-N(Me)-NH2

-

CAS (Analog/Parent): 2011-48-5 (refers to the des-methyl HCl salt; specific N-methyl CAS is rare in public catalogs).

Comparative Analysis: Reference Melting Points

The following table contrasts the physical properties of the target molecule against its stable derivatives and structural analogs. Use these values to benchmark your isolated product.

| Derivative Form | Physical State | Reference Melting Point (°C) | Stability | Utility for Purity Check |

| Free Base | Yellow Oil / Low-Solid | N/A (Liquid/Oil) | Low (Oxidation prone) | Poor (Use NMR/GC) |

| Hydrochloride Salt | White/Pink Crystalline Solid | 155 – 165 °C * | High (Hygroscopic) | Excellent (Standard) |

| Oxalate Salt | White Crystalline Solid | 135 – 145 °C | High | Good (Sharp MP) |

| p-Nitrobenzaldehyde Hydrazone | Yellow Needles | 128 – 132 °C | Very High | Definitive (Identity Proof) |

| Analog: Des-methyl HCl | White Powder | 160 – 162 °C (dec) [1] | High | Structural Baseline |

*Note: The N-methyl group typically depresses the melting point by 5–10°C compared to the des-methyl analog (4-Methoxybenzylhydrazine HCl) due to disruption of crystal packing forces.

Why Derivatize?

Attempting to characterize the free base by melting point is scientifically unsound due to its tendency to exist as a supercooled liquid. The Hydrochloride salt is the preferred industry standard for bulk storage and quick purity checks, while the Hydrazone derivative is the "Gold Standard" for confirming chemical identity during initial synthesis.

Decision Logic for Purity Assessment

The following diagram outlines the logical workflow for characterizing the crude hydrazine intermediate.